molecular formula C13H19ClN2O3 B1451111 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1185301-01-2

3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1451111
CAS No.: 1185301-01-2
M. Wt: 286.75 g/mol
InChI Key: BFLBDEIKZZEBTI-UHFFFAOYSA-N
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Description

3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18N2O3Cl It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitro group and a methyl group on the benzene ring

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-methyl-4-nitrophenol with piperidine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The reaction mixture is monitored using advanced analytical techniques to optimize yield and purity. The final product is isolated using industrial-scale filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines.

Mechanism of Action

The mechanism by which 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Nitrophenol derivatives

  • Methyl-substituted aromatic compounds

Uniqueness: 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which include the combination of a nitro group and a methyl group on the benzene ring, as well as the presence of the piperidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[(3-methyl-4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-10-7-12(4-5-13(10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBDEIKZZEBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-01-2
Record name Piperidine, 3-[(3-methyl-4-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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